6,7-dimethoxy-4aH-quinazolin-4-one
Description
Chemical Identity: 6,7-Dimethoxy-4aH-quinazolin-4-one (CAS: 13794-72-4) is a heterocyclic organic compound with the molecular formula C₁₀H₁₀N₂O₃ . It is also known by synonyms such as 6,7-dimethoxyquinazolin-4(3H)-one and 6,7-dimethoxy-4-hydroxyquinazoline . The structure comprises a quinazoline core substituted with methoxy groups at positions 6 and 7 and a ketone at position 2.
Synthesis:
A common synthesis route involves the reaction of nitrohomoveratric acid with polyphosphoric acid (PPA), followed by treatment with acetic anhydride to form the intermediate 2-methyl-6,7-dimethoxy-3,1-benzoxazine-4-one. Subsequent nitrogen substitution yields the target compound . Alternative methods include chlorination of the parent compound using thionyl chloride and DMF to generate reactive intermediates for further derivatization .
Applications: This compound serves as a key intermediate in synthesizing bioactive derivatives. For example, it has been modified to produce pro-apoptotic 4-anilinoquinazoline derivatives that upregulate Bax protein, inducing cancer cell death . Additionally, cerebroprotective derivatives have been explored, highlighting its versatility in medicinal chemistry .
Properties
Molecular Formula |
C10H10N2O3 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
6,7-dimethoxy-4aH-quinazolin-4-one |
InChI |
InChI=1S/C10H10N2O3/c1-14-8-3-6-7(4-9(8)15-2)11-5-12-10(6)13/h3-6H,1-2H3 |
InChI Key |
ZYFJPZVUQRQVRT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2C(=NC=NC2=O)C=C1OC |
Origin of Product |
United States |
Preparation Methods
Hydroxylamine Condensation with 3,4-Dimethoxyaniline
A scalable method involves condensing 3,4-dimethoxyaniline with hydroxylamine hydrochloride under acidic conditions. This approach forms the quinazoline core via cyclization, with the ketone at position 4 generated during the reaction.
Procedure
- Dissolve 3,4-dimethoxyaniline and hydroxylamine hydrochloride in dilute HCl.
- Heat the mixture under reflux to induce cyclization.
- Isolate the product via filtration and recrystallization.
| Parameter | Detail |
|---|---|
| Solvent | 6.23% HCl (v/v) |
| Temperature | Reflux (~100°C) |
| Yield | Up to 85% (reported in patents) |
| Reference |
This method avoids hazardous reagents and is preferred for large-scale production.
Methylesterification and Urea Cyclization
A multistep route begins with methylesterification of 4,5-dimethoxy-2-nitro-benzoic acid, followed by cyclization with urea. This strategy is effective for introducing methoxy groups at positions 6 and 7.
Procedure
- Methylesterification : React 4,5-dimethoxy-2-nitro-benzoic acid with methanol under acidic catalysis.
- Cyclization : Treat the methyl ester with urea under basic conditions to form the diketone quinazoline.
- Reduction : Reduce the nitro group to amine, enabling ring closure.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Methylesterification | Methanol, H₂SO₄, reflux | 4,5-Dimethoxy-2-nitro-benzoate |
| Cyclization | Urea, NaOH, heat | 6,7-Dimethoxy-2,4-diketone |
| Reduction | H₂/Pd-C or Fe/HCl | 6,7-Dimethoxy-4aH-quinazolin-4-one |
| Parameter | Detail |
|---|---|
| Yield | ~70% (combined steps) |
| Reference |
This method is less direct but offers flexibility for functional group modifications.
Chlorination of 6,7-Dimethoxy-4-Hydroxyquinazoline
While primarily used to synthesize chlorinated derivatives, this method can be adapted to prepare the 4-one by controlling reaction conditions.
Procedure
- Treat 6,7-dimethoxy-4-hydroxyquinazoline with POCl₃ or SOCl₂ in anhydrous solvent.
- Quench the reaction with ice-water and isolate the product.
| Reagent | Conditions | Yield | Reference |
|---|---|---|---|
| POCl₃ | Toluene, reflux | 86.5% | |
| SOCl₂ + DMF | Reflux, 120°C | 85% |
Note : This method is optimized for chlorination but requires prior synthesis of the 4-hydroxy precursor.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Hydroxylamine Condensation | High yield, mild conditions | Limited to specific substrates |
| Methylesterification | Flexible functionalization | Multistep, lower yield |
| Chlorination | Direct conversion | Requires pre-synthesized hydroxy precursor |
| Cu-Catalyzed | Broad substrate scope | Limited to specific amines |
Key Challenges and Optimization Strategies
- Regioselectivity : Methoxy groups at 6 and 7 require precise synthetic control. Electron-donating groups may direct cyclization pathways.
- Yield Improvement : Acidic or basic conditions in hydroxylamine methods enhance cyclization efficiency.
- Safety : POCl₃ and SOCl₂ demand anhydrous conditions to avoid side reactions.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-4aH-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinazolinone core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy groups or the quinazolinone core
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the methoxy positions .
Scientific Research Applications
Cancer Treatment
Inhibition of Tyrosine Kinase c-Met
One of the significant applications of 6,7-dimethoxy-4aH-quinazolin-4-one derivatives is their role as inhibitors of the c-Met tyrosine kinase, which is implicated in various cancers. Research has shown that certain derivatives exhibit potent inhibitory activity against c-Met, with one compound demonstrating an IC50 value of 0.030 ± 0.008 µM against this target. The compound was effective against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and MKN-45 (gastric cancer) . The structure-activity relationship (SAR) studies indicated that modifications to the quinazolinone scaffold could enhance anticancer efficacy.
Case Study: Synthesis and Evaluation
A study synthesized a series of 6,7-dimethoxy-4-anilinoquinolines and evaluated their biological activities. The most promising compound showed remarkable potency and was characterized by molecular docking studies that elucidated its binding mode to the c-Met kinase ATP-binding site .
Neuropharmacology
Antipsychotic Activity
Recent investigations into quinazolinone derivatives have highlighted their potential as antipsychotic agents. For instance, compounds like ALX-171 have demonstrated significant pharmacokinetic properties and brain uptake after administration in animal models. These compounds were found to exhibit a favorable half-life and stability, suggesting their potential for further development in treating psychiatric disorders .
Pharmacokinetic Properties
The pharmacokinetic profile of these compounds indicates rapid absorption into the bloodstream and effective brain penetration, making them suitable candidates for neuropharmacological applications .
Antiviral Drug Development
Inhibition of SARS-CoV-2 Mpro
The ongoing COVID-19 pandemic has prompted research into effective antiviral agents targeting SARS-CoV-2. A recent study identified a series of nonpeptidic, noncovalent inhibitors based on the quinazolinone scaffold that effectively inhibit the main protease (Mpro) of SARS-CoV-2. One derivative exhibited superior inhibitory activity compared to existing compounds, showcasing improved biochemical potency and drug metabolism properties .
Mechanism of Action
The mechanism involves binding to specific sites within the Mpro active site, which is crucial for viral replication. Structural studies revealed conformational changes upon ligand binding that enhance inhibitory efficacy .
Antioxidant Properties
Research has also explored the antioxidant capabilities of quinazolinone derivatives. Compounds with specific substituents at the 2-position have shown promising antioxidant activity through various assays (e.g., ABTS and CUPRAC). The presence of hydroxyl groups significantly enhances this activity, indicating potential applications in oxidative stress-related conditions .
Summary Table: Applications of 6,7-Dimethoxy-4aH-quinazolin-4-one
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-4aH-quinazolin-4-one involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the colony formation and migration of cancer cells, induce apoptosis, and cause cell cycle arrest at the G1 phase . These effects are mediated through its interaction with specific proteins and enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structural Analogs
Quinazoline derivatives exhibit diverse pharmacological properties depending on substituents and structural modifications. Below is a comparative analysis of 6,7-dimethoxy-4aH-quinazolin-4-one and its analogs:
Table 1: Structural Analogs and Key Features
Physicochemical Properties
- Solubility : The dihydro analog (6,7-dimethoxy-3,4-dihydroquinazolin-4-one) likely exhibits improved aqueous solubility due to reduced aromaticity, enhancing bioavailability .
- Stability : Chlorinated derivatives may require stringent storage conditions (e.g., inert atmosphere) to prevent hydrolysis .
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